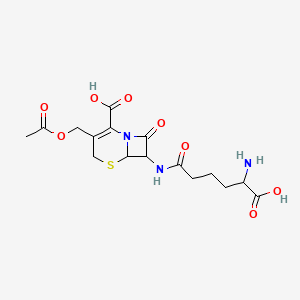
2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one
Übersicht
Beschreibung
2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one, also known as GBR-12909, is a chemical compound that belongs to the family of phenyltropanes. It is a potent dopamine reuptake inhibitor that has been studied for its potential use in the treatment of drug addiction and other neurological disorders. In
Wirkmechanismus
2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one works by blocking the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron. By blocking the dopamine transporter, this compound increases the concentration of dopamine in the synapse, which can lead to an increase in dopamine signaling and a reduction in drug-seeking behavior.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to an increase in dopamine signaling and a reduction in drug-seeking behavior. This compound has also been shown to increase the activity of the mesolimbic dopamine system, which is involved in reward processing and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one has a number of advantages for lab experiments. It is a potent dopamine reuptake inhibitor that has been extensively studied for its potential use in the treatment of drug addiction and other neurological disorders. However, there are also some limitations to its use in lab experiments. This compound is a complex compound that requires specialized equipment and expertise to synthesize. It is also a potent dopamine reuptake inhibitor that can have significant effects on dopamine signaling in the brain, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are a number of future directions for the study of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one. One area of research is the development of new and more efficient synthesis methods for this compound. Another area of research is the study of the long-term effects of this compound on dopamine signaling in the brain. Additionally, this compound has been shown to have potential therapeutic effects in a number of neurological disorders, and further research is needed to explore its potential use in these areas.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one has been extensively studied for its potential use in the treatment of drug addiction and other neurological disorders. It has been shown to block the reuptake of dopamine in the brain, which can lead to an increase in dopamine levels and a reduction in drug-seeking behavior. This compound has also been studied for its potential use in the treatment of Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
2-benzyl-5-bromo-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO/c17-15-8-4-7-14-13(15)9-10-18(16(14)19)11-12-5-2-1-3-6-12/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOFXWSHLSYVOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)Br)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

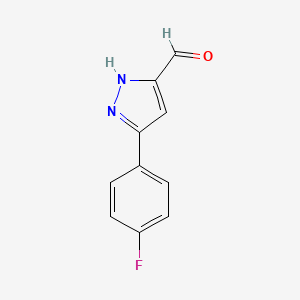

![3-(2-Fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B3212941.png)
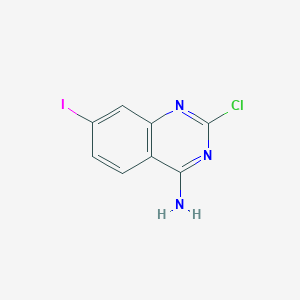

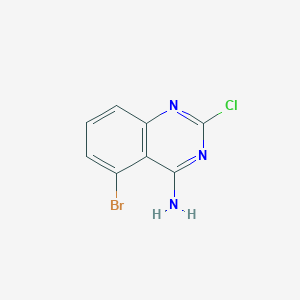
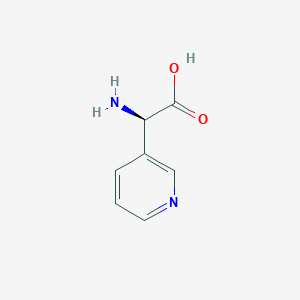
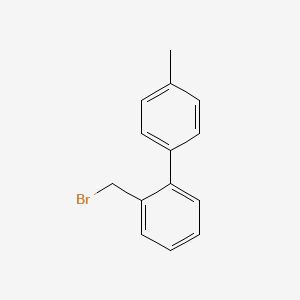
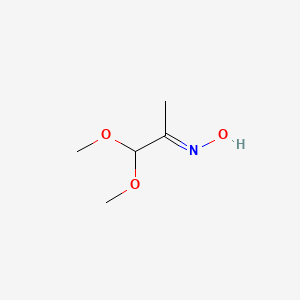

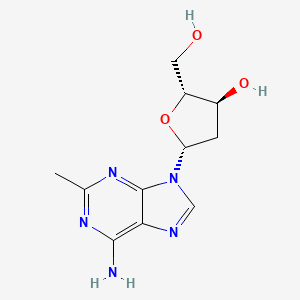

![4-({[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-nitrobenzamide](/img/structure/B3213035.png)
